molecular formula C12H8N4O3 B2790125 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid CAS No. 1219546-90-3

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid

Cat. No.: B2790125
CAS No.: 1219546-90-3
M. Wt: 256.221
InChI Key: MTAJLWNQZJKZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid is a heterocyclic compound that features a triazole ring fused to a pyridazine ring, connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid typically involves the formation of the triazole and pyridazine rings followed by their fusion and subsequent attachment to the benzoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with nitriles can form the triazole ring, which can then be fused with a pyridazine ring through further cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted benzoic acid derivatives .

Scientific Research Applications

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid
  • (quinolin-8-yloxy)-acetic acid
  • 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate

Uniqueness

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid is unique due to its specific ring structure and the presence of the benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c17-12(18)8-1-3-9(4-2-8)19-11-6-5-10-14-13-7-16(10)15-11/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAJLWNQZJKZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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